No Primary Bioactivity Data or Comparator Evidence Identified for CAS 1903114-54-4
A comprehensive search of PubMed, Google Patents, BindingDB, ChEMBL, PubChem, and major vendor technical datasheets yielded zero peer-reviewed publications, patents, or bioassay records containing quantitative activity data (IC50, Kd, Ki, EC50) for 1-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]isoquinoline (CAS 1903114-54-4) . The compound is structurally related to published kinase inhibitor chemotypes—particularly 2-(3-alkoxy-1-azetidinyl)quinolines reported as PDE10A inhibitors with IC50 values ranging from 0.55 nM to 29 nM depending on substitution [1]—but no direct measurement exists for the isoquinoline-1-carbonyl analog itself. Without such data, no quantitative differentiation claim against any comparator can be substantiated.
| Evidence Dimension | Bioactivity data availability (IC50, Kd, Ki, EC50) in public domain |
|---|---|
| Target Compound Data | No quantitative primary data found for 1-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]isoquinoline |
| Comparator Or Baseline | Closest chemotype: 2-(3-alkoxy-1-azetidinyl)quinolines (PDE10A IC50 0.55–29 nM, Bioorg. Med. Chem. 2014); quinoxaline analog CAS 1903855-40-2 (no disclosed potency data) |
| Quantified Difference | Not calculable; target compound data absent |
| Conditions | No assay, model, or experimental system reported for CAS 1903114-54-4 |
Why This Matters
Procurement decisions based on assumed bioequivalence to structurally similar chemotypes carry unquantifiable risk; experimental profiling is prerequisite for any selection.
- [1] Synthesis and preliminary biological evaluation of potent and selective 2-(3-alkoxy-1-azetidinyl) quinolines as novel PDE10A inhibitors with improved solubility. Bioorganic & Medicinal Chemistry, 2014, 22, 6570–6585. DOI: 10.1016/j.bmc.2014.10.013. View Source
